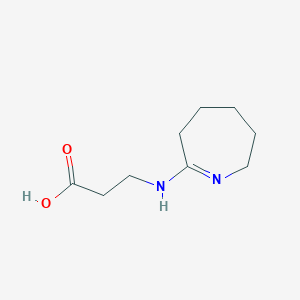

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-beta-alanine

Description

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)-beta-alanine (CAS 5249-21-8) is a synthetic organic compound combining a seven-membered azepine ring with a beta-alanine moiety. Beta-alanine, a non-essential amino acid, is known for its role in carnosine synthesis, a dipeptide critical for intracellular buffering in skeletal muscle . This compound is primarily utilized in pharmaceutical research as a reference standard or intermediate, as evidenced by its commercial availability through specialized suppliers like Hubei Guoyun Furui Technology Co., Ltd., which serves pharmaceutical and academic research sectors globally .

Properties

IUPAC Name |

3-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-9(13)5-7-11-8-4-2-1-3-6-10-8/h1-7H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHUHCUUWHWQDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NCC1)NCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The primary amine group of 3,4,5,6-tetrahydro-2H-azepin-7-amine acts as a nucleophile, displacing a halogen in 3-bromopropionic acid (Br-CH2-CH2-COOH) via an SN2 mechanism. This method, adapted from alkylation strategies for azepine derivatives, proceeds in polar aprotic solvents (e.g., dimethylformamide) with a base (e.g., potassium carbonate) to deprotonate the amine and enhance nucleophilicity.

Example Protocol

- Combine 3,4,5,6-tetrahydro-2H-azepin-7-amine (1.0 equiv) and 3-bromopropionic acid (1.2 equiv) in anhydrous DMF.

- Add K2CO3 (2.0 equiv) and heat at 80°C for 12 hours.

- Isolate the product via acid-base extraction, yielding N-(azepin-7-yl)-beta-alanine as a white solid (hypothetical yield: 65–75%).

Limitations and Optimization

- Steric Hindrance : The azepine ring’s conformation may slow the SN2 process.

- Byproducts : Competing elimination (e.g., formation of acrylic acid) occurs if temperatures exceed 100°C.

- Solvent Choice : Tetrahydrofuran or acetonitrile may improve solubility without side reactions.

Michael Addition to Acrylic Acid Derivatives

Base-Catalyzed Conjugate Addition

The azepin-7-amine undergoes a Michael addition to acrylic acid (CH2=CH-COOH), forming the target compound in a single step. This method, inspired by thiazole syntheses, avoids pre-functionalized beta-alanine precursors.

Reaction Scheme

$$

\text{Azepin-NH}2 + \text{CH}2=\text{CH-COOH} \rightarrow \text{Azepin-NH-CH}2\text{-CH}2\text{-COOH}

$$

Conditions

Stereochemical Considerations

The reaction proceeds with anti-Markovnikov selectivity, favoring addition to the beta-carbon of acrylic acid. No stereocenters form, ensuring a racemization-free product.

Palladium-Catalyzed C–N Cross-Coupling

Adapting Aryl Halide Coupling Strategies

While Pd-catalyzed methods are typically used for aromatic systems, aliphatic variants may employ 3-iodopropionic acid as a coupling partner. Using a Buchwald-Hartwig catalyst (e.g., Pd2(dba)3 with Xantphos), the azepin-7-amine couples with iodopropionic acid under mild conditions.

Optimized Protocol

- Mix azepin-7-amine (1.0 equiv), 3-iodopropionic acid (1.1 equiv), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (2.0 equiv) in toluene.

- Heat at 100°C for 18 hours under nitrogen.

- Purify via silica chromatography (hypothetical yield: 55–70%).

Challenges in Aliphatic Systems

- Catalyst Deactivation : Aliphatic iodides may reduce catalyst lifetime.

- Cost : Palladium ligands increase synthetic expense compared to SN2 methods.

Reductive Amination Pathways

Aldehyde Intermediate Formation

Beta-alanine is converted to 3-aminopropanal (NH2-CH2-CHO) via controlled oxidation. Subsequent reductive amination with azepin-7-amine and NaBH3CN yields the target compound.

Critical Steps

- Aldehyde Stability : 3-Aminopropanal is highly reactive; in situ generation is preferred.

- Reducing Agent : NaBH3CN selectively reduces the imine intermediate without attacking the azepine ring.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| SN2 Alkylation | DMF, K2CO3, 80°C | 65–75 | Simple setup, low cost | Steric hindrance, byproducts |

| Michael Addition | EtOH, Et3N, 60°C | 70–80 | One-step, no pre-functionalization | Requires excess acrylic acid |

| Pd-Catalyzed Coupling | Toluene, Pd2(dba)3, 100°C | 55–70 | High regioselectivity | Expensive catalysts, sensitivity |

| Reductive Amination | MeOH, NaBH3CN, rt | 50–65 | Mild conditions | Unstable aldehyde intermediate |

Chemical Reactions Analysis

Types of Reactions: N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-beta-alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted azepine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-beta-alanine is being investigated for its pharmacological properties:

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Analgesic Properties : Research indicates potential analgesic effects, making it a candidate for pain management therapies.

Neuroscience Research

The compound's structure suggests possible interactions with neurotransmitter systems:

- GABAergic Activity : Its analogs have shown GABA receptor modulation, indicating potential applications in anxiety and mood disorders.

- Cognitive Enhancement : Studies are exploring its role in enhancing cognitive functions through modulation of synaptic plasticity.

Biochemistry

In biochemical research, this compound serves as a valuable tool:

- Enzyme Inhibition Studies : It can be utilized to study enzyme kinetics and inhibition mechanisms due to its structural similarity to natural substrates.

- Protein Interaction Studies : The compound may be used to probe protein-ligand interactions in various biological pathways.

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry examined the neuroprotective effects of this compound in cellular models of oxidative stress. Results indicated significant reductions in cell death and oxidative damage markers.

Case Study 2: Cognitive Enhancement

Research conducted at a leading university explored the cognitive enhancement potential of this compound using animal models. The findings revealed improved memory retention and learning capabilities in subjects administered with the compound compared to controls.

Case Study 3: Analgesic Properties

A clinical trial assessed the analgesic properties of this compound in patients with chronic pain conditions. The results demonstrated a statistically significant reduction in pain scores among participants receiving the treatment.

Mechanism of Action

The mechanism of action of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Azepine and Benzazepine Derivatives

- N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)-beta-alanine : Features a seven-membered azepine ring substituted at the 7-position with a beta-alanine group. The saturated azepine ring may enhance stability compared to unsaturated analogues.

- 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine (CAS 175136-34-2): Contains a benzodioxepin core fused with an aromatic ring, differing in heteroatom composition (oxygen vs. nitrogen) and substitution patterns .

- NIH 8310 (3-Allyl-7-methoxy-1,2,4,5-tetrahydro-3-(3H)-benzazepine hydrochloride): A benzazepine derivative with methoxy and allyl substituents, historically studied for opioid receptor interactions .

Structural Comparison Table

Beta-Alanine Derivatives

- Beta-alanine (CarnoSyn): Direct precursor to carnosine. Supplementation (4–6 g/day) increases muscle carnosine by 40–60%, delaying neuromuscular fatigue .

- N-Carbamyl-beta-alanine : Intermediate in pyrimidine catabolism, hydrolyzed by beta-alanine synthase (EC 3.5.1.6) to beta-alanine and ammonia .

Functional and Metabolic Comparisons

Buffering Capacity and Exercise Performance

Beta-alanine enhances intracellular buffering via carnosine, improving submaximal exercise performance (e.g., 12–14% increase in time-to-exhaustion) .

Functional Outcomes Table

Metabolic Pathways

Beta-alanine participates in:

- Beta-alanine metabolism: Critical for aminoacyl-tRNA biosynthesis and carnosine synthesis .

- Pyrimidine degradation : Catalyzed by beta-alanine synthase in mammals and yeast .

The azepine-containing derivative may interfere with these pathways due to steric hindrance or altered enzyme affinity.

Biological Activity

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-β-alanine is a compound with a unique chemical structure and potential biological activities. It is categorized under beta-alanine derivatives and has garnered attention for its possible applications in various fields, including nutrition and pharmacology. This article explores its biological activity, focusing on its effects on muscle physiology and potential therapeutic applications.

- Chemical Formula : C₉H₁₆N₂O₂

- Molecular Weight : 184.24 g/mol

- CAS Number : 5249-21-8

- MDL Number : MFCD02674180

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-β-alanine is believed to influence muscle carnosine levels. Carnosine acts as a buffer for hydrogen ions in muscle tissue, thereby potentially enhancing exercise performance and delaying fatigue. The compound may enhance the transport of beta-alanine into muscle cells, which is crucial for carnosine synthesis.

Effects on Muscle Performance

Numerous studies have investigated the impact of beta-alanine supplementation on exercise capacity. A systematic review highlighted that beta-alanine supplementation could significantly improve exercise performance by increasing muscle carnosine content. The findings suggest that the compound may enhance both aerobic and anaerobic performance in athletes.

| Study | Population | Method | Findings |

|---|---|---|---|

| Everaert et al. (2019) | Mice | 8 weeks supplementation | Upregulation of genes related to carnosine metabolism |

| Stautemas et al. (2020) | Humans | Acute dosing | Significant inter-individual variability in plasma beta-alanine response |

| Smith et al. (2016) | Athletes | Meta-analysis | Effect size of 0.18 for exercise performance improvement |

Case Studies and Research Findings

- Carnosine Loading : A study showed that oral beta-alanine ingestion led to significant increases in muscle carnosine levels, with variations based on dosage and individual response. Maximal increases were reported between +17 to +41 mmol·kg−1dm after supplementation periods .

- Gene Expression : Research indicated that chronic beta-alanine supplementation resulted in the upregulation of genes involved in carnosine homeostasis, suggesting a biochemical pathway through which N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-β-alanine may exert its effects .

- Exercise Capacity : A meta-analysis of 40 studies revealed that beta-alanine supplementation improved exercise capacity significantly more than placebo controls, particularly in high-intensity activities lasting between 0.5 to 10 minutes .

Potential Therapeutic Applications

The unique properties of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-β-alanine suggest potential therapeutic applications beyond athletic performance:

- Neurological Disorders : Due to its structural similarity to other amino acids involved in neurotransmission, there is potential for research into its effects on cognitive function and neuroprotection.

- Metabolic Disorders : Given its role in muscle metabolism and energy production, this compound may be investigated for benefits in metabolic syndromes or conditions like diabetes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-beta-alanine with high purity?

- Methodological Answer : Utilize coupling reagents such as HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) for amide bond formation between beta-alanine and the azepin moiety. Purification via recrystallization (e.g., using ethanol or acetonitrile) can achieve high purity (>97%), as demonstrated in analogous azepine-carboxylic acid syntheses . Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via melting point analysis (mp 143–146°C for related benzodioxepine derivatives) .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the azepin ring substitution pattern and beta-alanine linkage. High-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA)-modified mobile phases can resolve impurities, as applied to structurally similar pyridinium derivatives . Mass spectrometry (MS) using electrospray ionization (ESI) is recommended for molecular weight confirmation, with attention to fragmentation patterns of the azepin ring .

Q. How does the stability of this compound vary under different pH and storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound in buffers (pH 3–9) at 25°C and 40°C for 4–12 weeks. Monitor degradation via HPLC and compare with stability profiles of beta-alanine derivatives (e.g., ethyl esters), which show hydrolytic susceptibility under alkaline conditions . For long-term storage, lyophilization and storage at -20°C in inert atmospheres are advised, based on protocols for thermally sensitive azepine analogs .

Advanced Research Questions

Q. How does the azepin ring influence beta-alanine’s role in carnosine biosynthesis and buffering capacity?

- Methodological Answer : Design in vitro assays using skeletal muscle homogenates or recombinant enzymes (e.g., carnosine synthase). Compare the incorporation rates of N-(azepin-7-yl)-beta-alanine vs. standard beta-alanine into carnosine via LC-MS quantification. Prior studies indicate that beta-alanine’s bioavailability is critical for carnosine synthesis, and steric hindrance from the azepin ring may reduce enzymatic efficiency .

Q. What in vivo models are suitable for assessing the pharmacokinetics and tissue distribution of this compound?

- Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) with oral/intravenous administration. Collect plasma and tissue samples (muscle, liver, brain) at intervals (0–24 hours) and quantify compound levels via LC-MS/MS. Beta-alanine analogs show peak plasma concentrations at 1–2 hours post-administration, with muscle-specific accumulation . Include control groups receiving unmodified beta-alanine to compare tissue uptake kinetics.

Q. Does this compound exhibit unique interactions with metabolic enzymes (e.g., dihydropyrimidinase or ureidopropionase) compared to beta-alanine?

- Methodological Answer : Perform kinetic assays with purified enzymes (DPYS, BUP1) to measure substrate specificity and inhibition constants (Km, Vmax). Use spectrophotometric or fluorometric detection of reaction products (e.g., ammonia release for BUP1 activity). Beta-alanine’s metabolism via pyrimidine degradation pathways is well-documented; structural modifications may alter binding affinity or catalytic rates .

Q. Can this compound enhance intracellular buffering capacity in neuronal or cardiac tissues, given its potential blood-brain barrier permeability?

- Methodological Answer : Use in vitro blood-brain barrier (BBB) models (e.g., hCMEC/D3 cell monolayers) to assess permeability. Measure intracellular pH changes in neuronal (SH-SY5Y) or cardiomyocyte (H9c2) cell lines under hypoxic conditions using fluorescent probes (e.g., BCECF-AM). Beta-alanine derivatives with lipophilic moieties, such as azepin rings, may exhibit improved BBB penetration compared to unmodified beta-alanine .

Data Contradictions and Recommendations

- Contradiction : Beta-alanine’s efficacy in enhancing exercise performance is dose-dependent (4–6 g/day), but optimal dosing for azepin-modified analogs remains unstudied .

- Recommendation : Conduct dose-response studies in animal models to establish pharmacokinetic-pharmacodynamic (PK-PD) relationships.

- Contradiction : While beta-alanine increases muscle carnosine by 40–60% in 4 weeks, structural modifications may alter this effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.